8-Methoxy-2-methyl-3-(2-phenylethyl)quinazolin-4-one
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Overview
Description
8-Methoxy-2-methyl-3-(2-phenylethyl)quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. These compounds have been extensively studied due to their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-methyl-3-(2-phenylethyl)quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzamide with 2-phenylethyl bromide in the presence of a base, followed by methylation and methoxylation steps .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2-methyl-3-(2-phenylethyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone N-oxides.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone scaffold.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used oxidizing agents.
Reduction: Zinc/acetic acid or sodium borohydride are typical reducing agents.
Substitution: Halogenated quinazolinones can be used as starting materials for substitution reactions with nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinazolinone N-oxides.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinones with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-methyl-3-(2-phenylethyl)quinazolin-4-one involves its interaction with specific molecular targets. For example, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylquinazolin-4-one: Lacks the methoxy and methyl groups.
8-Methoxyquinazolin-4-one: Lacks the 2-methyl and 2-phenylethyl groups.
2-Methylquinazolin-4-one: Lacks the 8-methoxy and 2-phenylethyl groups.
Uniqueness
8-Methoxy-2-methyl-3-(2-phenylethyl)quinazolin-4-one is unique due to the presence of the methoxy, methyl, and phenylethyl groups, which can influence its biological activity and chemical reactivity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H18N2O2 |
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Molecular Weight |
294.3 g/mol |
IUPAC Name |
8-methoxy-2-methyl-3-(2-phenylethyl)quinazolin-4-one |
InChI |
InChI=1S/C18H18N2O2/c1-13-19-17-15(9-6-10-16(17)22-2)18(21)20(13)12-11-14-7-4-3-5-8-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
ZYZAYPDIQSEVSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC)C(=O)N1CCC3=CC=CC=C3 |
Origin of Product |
United States |
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